molecular formula C14H10ClFO2 B1347713 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 590360-22-8

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1347713
CAS No.: 590360-22-8
M. Wt: 264.68 g/mol
InChI Key: QBKZSMMHROQOIC-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde (CAS 590360-22-8) is a halogenated benzaldehyde derivative with a chlorine atom at the 5-position and a 4-fluorobenzyloxy group (–O–CH₂–C₆H₄–F) at the 2-position of the benzene ring. The electron-withdrawing chlorine and fluorine substituents enhance its polarity and influence its reactivity, making it a valuable intermediate in organic synthesis. This compound is prominently used in the preparation of azomethine ligands for zinc(II) complexes, which exhibit photoluminescent and biological properties .

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZSMMHROQOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358394
Record name 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-22-8
Record name 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde has applications in chemistry, biology, and industry. It is used as an intermediate in synthesizing complex organic molecules, in the development of bioactive compounds for pharmaceutical research, and in the production of specialty chemicals and materials.

Similar Compounds

  • 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde This compound is similar, but has a different arrangement of chloro and fluoro substituents, influencing its reactivity and interactions with other molecules.
  • 2-Chloro-4-fluorobenzaldehyde As a related compound, it may share some applications or serve as a building block in the synthesis of this compound.
  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol The presence of multiple chlorines makes it a related compound.

Anticancer Properties
Compounds with structural characteristics similar to this compound exhibit anticancer activities. Such derivatives have demonstrated efficacy against several cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10.33Induces apoptosis via Bcl-2 modulation
Compound BHeLa (cervical cancer)31.60Inhibits cell migration
Compound CMDA-MB-231 (triple-negative breast cancer)70.71Demonstrates selective cytotoxicity

These findings suggest that this compound's structural features may be a basis for developing anticancer agents.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde, differing in substituent type, position, or functional groups:

Table 1: Structural Comparison of Benzaldehyde Derivatives
Compound Name Substituents CAS Number Key Features
This compound 5-Cl, 2-O-(4-F-benzyl) 590360-22-8 Used in Zn complexes; high thermal stability and photoluminescence
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) 3-O-(4-F-benzyl), 4-O-(4-F-benzyl) N/A Synthesized in 72.8% yield; intermediate for drug candidates
3-((4-Fluorobenzyl)oxy)benzaldehyde 3-O-(4-F-benzyl) N/A 80% synthesis yield; precursor for anticancer imidazolones
5-Chloro-2-(difluoromethoxy)benzaldehyde 5-Cl, 2-O–CF₂ 145742-68-3 Higher polarity due to difluoromethoxy group
4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde 4-O-(2-Cl-6-F-benzyl) 172932-10-4 Mixed halogen substitution alters electronic effects
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde 5-F, 2-(4-MeO-phenyl–C≡C–) 1042369-35-6 Ethynyl group enables conjugation for materials science

Substituent Effects on Properties

  • Electron-Withdrawing Groups : Chlorine and fluorine enhance electrophilicity, improving coordination to metal centers (e.g., Zn²⁺) and photostability .
  • Steric and Electronic Effects :
    • Para-substituted fluorobenzyloxy groups (as in the target compound) reduce steric hindrance compared to ortho-substituted analogs (e.g., 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde) .
    • Ethynyl groups (e.g., in 5-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde) enable π-conjugation, broadening applications in optoelectronics .

Biological Activity

5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of both chloro and fluorobenzyl substituents on a benzaldehyde backbone. This structural arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. This mechanism highlights its potential as an anticancer agent.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in pharmacological applications.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Bacillus subtilis180 nM
Escherichia coliNotable inhibition observed

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound effectively reduces the viability of cancer cells, particularly glioma cells. The compound's ability to induce cell death through multiple mechanisms, including necroptosis and autophagy, positions it as a promising candidate for cancer therapy .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated potent activity at non-cytotoxic concentrations, suggesting its potential as an alternative treatment for resistant bacterial infections .
  • Cancer Cell Line Research : In another study focusing on glioma cells, treatment with the compound led to significant reductions in cell proliferation. The study highlighted the compound's role in modulating key signaling pathways involved in cell survival and death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution of 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzyl bromide or chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via TLC using a mobile phase like petroleum ether/ethyl acetate (80:20). Purification is achieved through recrystallization from ethanol or column chromatography . For intermediates, IR spectroscopy (aldehyde C=O stretch ~1688–1690 cm⁻¹) and ¹H-NMR (characteristic aldehyde proton δ ~9.8–10.0 ppm) confirm functional group integrity .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H-NMR : Key signals include the aldehyde proton (δ ~10.0 ppm), aromatic protons (δ 7.0–7.8 ppm), and the OCH₂ group (δ ~5.1 ppm, singlet). Splitting patterns differentiate substituents (e.g., para-fluorobenzyl protons as doublets) .
  • IR Spectroscopy : Peaks at ~1689 cm⁻¹ (C=O stretch), ~1250–1260 cm⁻¹ (C-O-C ether stretch), and ~2924 cm⁻¹ (C-H stretch) are diagnostic .
  • LC/MS : Confirm molecular weight via [M+H]+ ion (calculated for C₁₄H₁₀ClFO₂: 280.03) and assess purity .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a precursor for bioactive molecules, such as:

  • Schiff bases : React with amines to form imines for antimicrobial or anticancer studies .
  • Heterocycles : Cyclization with thiourea or hydrazines yields thiohydantoins or pyrazoles, evaluated for enzyme inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance limits 4-fluorobenzyloxy group introduction?

  • Methodological Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Solvent Optimization : Switch to DMF or DMSO to improve solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde group.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack .
  • Docking Studies : Predict binding modes with biological targets (e.g., kinases) to guide derivatization .

Q. How does the 4-fluorobenzyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The electron-withdrawing fluoro group enhances resistance to hydrolysis compared to non-halogenated analogs.
  • Kinetic Studies : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40°C) to predict shelf-life .

Q. How can contradictory spectral data (e.g., unexpected ¹H-NMR splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic effects (e.g., rotational barriers in the benzyloxy group) causing splitting anomalies.
  • 2D-COSY/NOESY : Identify through-space coupling between aromatic protons and the OCH₂ group .

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